Ammoniated mercury
Description
Historical Scientific Characterization of Mercury-Ammonia Coordination Complexes
The scientific exploration of mercury-ammonia coordination complexes dates back to the 19th century, marking a pivotal period in the understanding of coordination chemistry. Early investigations involved the reaction of mercuric chloride (HgCl₂) with aqueous ammonia (B1221849) (NH₃), which typically yielded ammoniated mercury as a white precipitate alongside ammonium (B1175870) chloride (NH₄Cl). umfcv.ro This reaction's simplicity belied its sensitivity, as factors such as stoichiometry, temperature, and pH critically influenced the purity of the product.
Further studies revealed the diverse array of mercury-ammonia complexes that could form. For instance, crystalline tetraamminemercury(II) perchlorate (B79767), Hg(NH₃)₄₂, was observed to precipitate from both liquid and aqueous ammonia solutions, demonstrating the formation of tetraamminemercury(II) complexes. nih.govacs.org Structural characterization of these complexes, using techniques like EXAFS, ¹⁹⁹Hg NMR, and Raman spectroscopy, revealed distorted tetrahedral coordination geometries for [Hg(NH₃)₄]²⁺ in solution, with mean Hg-N bond distances around 2.225–2.226 Å. nih.govacs.org Upon heating, tetraamminemercury(II) perchlorate could decompose to diamminemercury(II) perchlorate, Hg(NH₃)₂₂, featuring a linear N-Hg-N unit with a shorter mean Hg-N bond distance of 2.055 Å. nih.govacs.org
The historical context also includes the "Calomel reaction," where mercuric chloride reacts with ammonia to form the highly insoluble mercuric amidochloride, Hg(NH₂)Cl, which forms white crystals. wikipedia.org This compound is stable in air but darkens upon exposure to light and sublimes upon heating, decomposing into gaseous mercury, hydrogen chloride, and nitrogen oxides. wikipedia.org
Role in Historical Chemical Synthesis as an Intermediate Compound
Historically, this compound played a role as an intermediate in various chemical syntheses, particularly in the preparation of other mercury-containing compounds. Its formation from mercuric chloride and ammonia was a well-documented synthetic route. ontosight.ai The ability to control the reaction conditions, such as the amount of ammonia added, was crucial, as an excess of ammonia could lead to the formation of other mercury-ammine complexes like diammine mercury(II) chloride, [Hg(NH₃)₂]Cl₂. umfcv.ro Similarly, washing the precipitate with warm or excessive water could lead to the formation of amide oxydimercury chloride, a reddish compound. umfcv.ro
Beyond its direct synthesis, this compound was historically employed in the preparation of various formulations, including those for dermatological applications. pandoraindia.com While its use in medicine has largely ceased due to toxicity concerns, its historical presence in such preparations underscores its past significance as a chemical intermediate. pandoraindia.comontosight.ai
Contemporary Academic Relevance in Mercury Chemistry Research
Despite the decline in its direct practical applications, this compound and related mercury-ammonia complexes retain significant contemporary academic relevance. They serve as crucial models for understanding mercury's complex chemical behavior, particularly its coordination chemistry, which is vital across environmental, analytical, and material science domains.
Relevance in Environmental Mercury Studies
The interaction of mercury with ammonia and ammonium species is highly relevant in environmental mercury studies, as these interactions can significantly influence mercury's mobility, speciation, and fate in various ecosystems. Mercury exists in the environment in different forms, including elemental mercury (Hg⁰), inorganic mercury (Hg²⁺), and organic mercury (e.g., methylmercury (B97897), MeHg⁺). vliz.bemdpi.com The toxicity and environmental mobility of mercury are highly dependent on its speciation. vliz.beepa.gov
Research indicates that ammonia can form relatively strong complexes with mercury, which can alter the leaching characteristics of mercury from various matrices, such as coal fly ash. nih.govepri.com Studies on fly ash have shown that while mercury leaching without external ammonia addition is generally not significant, the presence of ammonia can increase mercury leaching, particularly in the alkaline pH range (pH 8-10). nih.govepri.com This is attributed to the formation of less adsorbable mercury-ammonia complexes, which enhances mercury's mobility. nih.govepri.com
In groundwater plumes contaminated by wastewater, mercury speciation has been observed to be connected to the redox and metabolic state of the groundwater. Specifically, a dominance of methylated mercury forms was noted in higher nitrate (B79036)/ammonium zones, suggesting that ammonia-related conditions can influence mercury methylation and mobilization. acs.org Understanding these complexation effects is critical for predicting the environmental impact of mercury, especially in industrial contexts where ammonia-based technologies are used for emission control. nih.govuspto.gov
Relevance in Analytical Chemistry Method Development
This compound and mercury-ammonia interactions are pertinent in the development of analytical chemistry methods for mercury detection and speciation. Accurate determination of mercury species is crucial due to their varying toxicities and environmental behaviors. epa.govresearchgate.netanalytik-jena.com
Analytical techniques often involve the formation or manipulation of mercury complexes, including those with ammonia. For instance, in some mercury speciation analyses, mercury compounds are converted to hydroxides using ammonium hydroxide (B78521) to facilitate their transfer into an aqueous phase. vliz.be High-performance liquid chromatography (HPLC) methods for mercury speciation sometimes utilize mobile phases containing ammonium acetate, demonstrating the role of ammonium in separating mercury species. spectroscopyonline.com
Recent advances in analytical methods for mercury detection often involve nanotechnology, where the interaction of mercury ions with functionalized nanoparticles can lead to detectable changes. For example, gold nanoparticles capped with quaternary ammonium groups have been used for highly sensitive and selective colorimetric detection of Hg²⁺ in aqueous solutions. acs.orgresearchgate.net The mechanism involves the abstraction of thiols by Hg²⁺, leading to nanoparticle aggregation and a visible color change. acs.orgresearchgate.net Similarly, paper-based analytical devices (PADs) have been developed for the detection of Hg(II) and ammonia, utilizing silver nanoparticles where the presence of mercury causes a localized surface plasmon resonance (LSPR) band shift. mdpi.com These methods highlight the continued academic interest in mercury's coordination chemistry, including its interactions with nitrogen-containing ligands like ammonia, for developing advanced detection platforms.
Relevance in Material Science Research
In material science research, the chemistry of mercury-ammonia complexes contributes to the understanding and development of new materials, particularly coordination polymers and sensors. Mercury(II) ions, known for their diverse coordination geometries, can form various coordination polymers with nitrogen-donor ligands, including ammonia or its derivatives. mdpi.com
Studies on the coordination chemistry of mercury(II) in ammonia solutions have characterized structures like tetraamminemercury(II) perchlorate, Hg(NH₃)₄₂, which can precipitate as crystalline solids. nih.govacs.org These fundamental studies provide insights into the structural characteristics and bonding environments of mercury in such complexes, which are essential for designing new materials.
Furthermore, the sensitivity of certain coordination polymers to ammonia vapor has been explored, indicating potential applications in sensing. While not directly involving "this compound" itself, the broader field of mercury coordination polymers with N-donor ligands investigates how these structures respond to and detect ammonia, which can be relevant for environmental monitoring or industrial process control. acs.org The unique chemical properties of this compound, as a reagent, are also occasionally leveraged in laboratories for research purposes in material science, particularly where its specific reactivity is beneficial for certain processes. pandoraindia.com
Structure
2D Structure
Properties
CAS No. |
10124-48-8 |
|---|---|
Molecular Formula |
ClH2HgN |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
amino(chloro)mercury |
InChI |
InChI=1S/ClH.Hg.H2N/h1H;;1H2/q;+2;-1/p-1 |
InChI Key |
WRWRKDRWMURIBI-UHFFFAOYSA-M |
SMILES |
[NH2-].[Cl-].[Hg+2] |
Isomeric SMILES |
[NH2-].[Cl-].[Hg+2] |
Canonical SMILES |
N[Hg]Cl |
boiling_point |
Sublimes |
Color/Form |
WHITE, PULVERULENT PIECES, OR A WHITE AMORPHOUS POWDER SMALL PRISMS White crystalline powde |
density |
5.7 at 68 °F (USCG, 1999) 5.70 @ 20 °C |
Other CAS No. |
10124-48-8 134762-05-3 |
physical_description |
Mercury ammonium chloride appears as a white crystalline solid. Corrosive to the mucous membranes. Very toxic by inhalation and ingestion. |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
shelf_life |
STABLE IN AIR, BUT DARKENS ON EXPOSURE TO LIGHT |
solubility |
SOLUBILITY IN COLD WATER: 0.14 G/100 CC; SOLUBILITY IN HOT WATER: 100 G/100 CC (DECOMPOSES) Sol in warm hydrochloric, nitric, and acetic acids; dissolves in sodium thiosulfate Sol in ammonium carbonate, insol in alcohol Soluble in wate |
Synonyms |
ammoniated mercuric chloride ammoniated mercury mercuric ammonium chloride mercuric chloride, ammoniated mercury amide chloride mercury ammonium chloride |
Origin of Product |
United States |
Synthesis and Preparative Methodologies
Fundamental Reaction Pathways for Mercuric Amidochloride Formation
Mercuric amidochloride (Hg(NH₂)Cl) is primarily synthesized through the reaction of mercury(II) chloride (HgCl₂) with ammonia (B1221849) (NH₃). This reaction results in the formation of a white, insoluble precipitate. wikipedia.orgumfcv.ronucleos.comdoubtnut.combrainly.com
The direct reaction between mercury(II) chloride and aqueous ammonia yields mercuric amidochloride and ammonium (B1175870) chloride. The balanced chemical equation for this fundamental reaction is: HgCl₂(aq) + 2NH₃(aq) → Hg(NH₂)Cl(s) + NH₄Cl(aq) nucleos.comdoubtnut.comwebqc.org
While some historical or contextual references might associate this reaction with the term "Calomel reaction" wikipedia.orgnucleos.com, it is important to distinguish it from the reaction involving calomel (B162337) itself. Calomel, which is mercury(I) chloride (Hg₂Cl₂), reacts with aqueous ammonia in a different manner, undergoing a disproportionation reaction to produce metallic mercury (black) and mercuric amidochloride (white), alongside ammonium chloride: Hg₂Cl₂(s) + 2NH₃(aq) → Hg(l) + Hg(NH₂)Cl(s) + NH₄Cl(aq) libretexts.orgdoubtnut.comeasychem.org
The formation of mercuric amidochloride as a precipitate occurs immediately upon the addition of ammonia to a mercury(II) chloride solution. Achieving high purity in the synthesized product requires careful control of reaction parameters. Key considerations include:
Ammonia Concentration: The use of excess ammonia should be avoided during synthesis, as it can lead to the formation of diammine mercury(II) chloride, [Hg(NH₃)₂]Cl₂. umfcv.rosciencemadness.org
Washing Conditions: Washing the precipitate with excessive amounts of water or warm water can result in the formation of amide oxydimercury chloride, which is a reddish compound. umfcv.ro To maintain purity, it is recommended to wash the solid phase with cold water until the washing waters exhibit a neutral reaction. umfcv.rogoogle.com
Temperature Control: Maintaining the reaction temperature below 10°C during the addition of ammonia is crucial for mitigating undesirable side reactions.
Buffering Agents: The inclusion of ammonium chloride (NH₄Cl) as a buffer, typically at a 1:1 molar ratio with mercury(II) chloride, can significantly enhance the purity and yield of mercuric amidochloride. This buffering action suppresses hydrolysis and minimizes the formation of mercury(II) oxide (HgO), potentially increasing yields to 94–98%.
Drying: After filtration and washing, the precipitate should be air-dried in a desiccator and protected from light to prevent photodegradation.
Structurally, mercuric amidochloride organizes into a zig-zag one-dimensional polymer, (HgNH₂)n, with chloride counterions. wikipedia.orgnucleos.comtradeindia.comwikidoc.orgpageplace.de
Synthesis of Related Mercury-Ammonia Compounds
Beyond mercuric amidochloride, various other mercury-ammonia compounds can be synthesized, demonstrating the diverse reactivity of mercury with nitrogenous bases.
Millon's base, a compound with the general formula Hg₂(OH)N·xH₂O or [Hg₂N]OH(H₂O)x, is formed when a base is added to mercuric amidochloride. wikipedia.orgnucleos.comwikidoc.orgpageplace.de It is also known to form from the reaction of mercury(II) salts with ammonia. doubtnut.com
A range of related amido and nitrido mercury materials, incorporating chloride, bromide, and hydroxide (B78521) ligands, are known. wikipedia.orgnucleos.comsciencemadness.orgwikidoc.orgpageplace.decore.ac.ukresearchgate.net For instance, the specific conditions of ammonia addition to mercury(II) chloride solutions can influence the resulting product:
If ammonia is added to a solution of HgCl₂ containing a high concentration of ammonium chloride, a "meltable white precipitate" identified as diammine mercury(II) chloride, [Hg(NH₃)₂]Cl₂, is formed. sciencemadness.org
Conversely, if ammonia is introduced to a HgCl₂ solution with no or low ammonium chloride concentration, the "unmeltable white precipitate" of mercuric amidochloride, Hg(NH₂)Cl, is formed. sciencemadness.org
The iodide of Millon's base, for example, can be formed when Nessler's reagent (K₂HgI₄) reacts with ammonia, yielding a complex compound identified as NH₂HgOHgI. This compound is also described as polymeric. doubtnut.comstackexchange.com
Ammoniated mercury salicylate (B1505791) represents a specific mercury-ammonia compound with distinct preparative methodologies. It can be synthesized through multiple pathways:
Reaction of Mercury Salicylate with Ammonia: This method involves preparing a suspension of mercury salicylate in an aqueous medium and then adding approximately five molar volumes of ammonia. The mixture is allowed to stand at room temperature for at least one hour. The resulting insoluble white compound is then filtered, washed with cold water, and dried. google.comgoogle.com
Reaction of this compound with Sodium Salicylate: this compound (Hg(NH₂)Cl) can be reacted with sodium salicylate in a neutral, inert medium. This reaction is preferably conducted at room temperature over a period of at least six hours, followed by filtration, washing with cold water, and drying of the insoluble product. google.comgoogle.com
Reaction of this compound with Salicylic (B10762653) Acid in Alkaline Medium: Another procedure involves reacting this compound with salicylic acid in an alkaline medium. The pH of the reaction should be maintained at a minimum of pH 8.5, with a preferred range between pH 9.5 and pH 10.5. This alkaline pH can be achieved using soluble metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) or insoluble metal hydroxides (e.g., calcium hydroxide, magnesium hydroxide), as well as alkali metal carbonates and bicarbonates. The this compound salicylate is recovered as a white powder. google.comgoogle.com
This compound salicylate is characterized as a white powder that darkens upon exposure to light and exhibits limited solubility in water (approximately 0.3%). google.comgoogle.com Elemental analysis of the compound prepared by these methods indicates a mercury content of 56.3%, a salicylate content of 35.3%, and an ammonia content of 4.4% (determined by the Kjeldahl method). google.comgoogle.com
Table 1: Elemental Composition of this compound Salicylate
| Element/Component | Content (by mass) | Method of Determination |
| Mercury | 56.3% | Not specified in detail |
| Salicylate | 35.3% | Not specified in detail |
| Ammonia | 4.4% | Kjeldahl method |
| google.comgoogle.com |
Optimization of Synthetic Conditions
Optimizing the synthesis of this compound and related compounds focuses on maximizing yield and purity while minimizing the formation of undesirable byproducts. Key optimization strategies include:
Stoichiometric Control: Avoiding an excess of ammonia is critical to prevent the formation of other mercury-ammonia complexes, such as diammine mercury(II) chloride. umfcv.ro
Temperature Regulation: Maintaining low temperatures, specifically below 10°C during the addition of ammonia, helps to mitigate side reactions and ensures the desired product formation.
Washing Protocol: The precipitate should be washed thoroughly with cold water until the washings are neutral to remove impurities like unreacted ammonia or chloride ions. Washing with warm or excessive amounts of water can lead to the decomposition of the product. umfcv.rogoogle.com
pH Buffering: The use of ammonium chloride as a buffering agent, particularly in a 1:1 molar ratio with mercury(II) chloride, has been shown to suppress hydrolysis and reduce the formation of mercury(II) oxide, thereby increasing product yield and purity.
Light Protection during Drying: Air-drying the synthesized product in a desiccator and protecting it from light is essential to prevent photodegradation and maintain stability.
Table 2: Summary of Key Synthetic Conditions and Outcomes for Mercury-Ammonia Compounds
| Compound Synthesized | Reactants | Key Conditions | Outcome/Notes |
| Mercuric Amidochloride (Hg(NH₂)Cl) | HgCl₂, NH₃ | Aqueous medium, avoid excess NH₃, wash with cold water, maintain <10°C, NH₄Cl buffer | White, insoluble precipitate; zig-zag polymeric structure; high purity (up to 98% with buffer) |
| Diammine Mercury(II) Chloride ([Hg(NH₃)₂]Cl₂) | HgCl₂, NH₃ | High concentration of NH₄Cl in solution | "Meltable white precipitate" |
| Millon's Base (Hg₂(OH)N·xH₂O) | Hg(NH₂)Cl, Base (e.g., NaOH) or Hg(II) salts + NH₃ | Addition of base to Hg(NH₂)Cl or reaction of Hg(II) salts with NH₃ | Forms as a product of base addition or direct reaction |
| Iodide of Millon's Base (NH₂HgOHgI) | Nessler's reagent (K₂HgI₄), NH₃ | Reaction of Nessler's reagent with ammonia | Polymeric brown precipitate |
| This compound Salicylate | Mercury salicylate, NH₃; or Hg(NH₂)Cl, Sodium salicylate; or Hg(NH₂)Cl, Salicylic acid | Aqueous medium, room temperature, specific pH for alkaline method | White powder, darkens on light exposure, sparingly soluble in water |
Influence of Stoichiometry, Temperature, and pH on Product Formation
Precise control over the reactant ratios, reaction temperature, and solution pH is crucial for optimizing the formation of pure this compound and minimizing the generation of undesirable byproducts.
Stoichiometry
The molar ratio of mercury(II) chloride to ammonia significantly impacts the reaction outcome. While the ideal stoichiometric ratio for the formation of mercury(II) amidochloride is 1:2 (HgCl₂:NH₃), deviations from this ratio can lead to the formation of different mercury-ammonia complexes .
Specifically, the use of an excess of ammonia should be avoided. An overabundance of ammonia can facilitate the formation of diammine mercury(II) chloride, [Hg(NH₃)₂]Cl₂, a soluble complex, thereby reducing the yield of the desired insoluble this compound umfcv.ro.
Table 1: Influence of Ammonia Stoichiometry on Product Formation
| Reactant Ratio (HgCl₂:NH₃) | Observed Outcome | Primary Product(s) | Reference |
| 1:2 (Stoichiometric) | Optimized purity and yield | HgNH₂Cl | |
| Excess Ammonia | Formation of soluble mercury-ammonia complexes | HgNH₂Cl (reduced yield), [Hg(NH₃)₂]Cl₂ (soluble) | umfcv.ro |
Temperature
Temperature plays a critical role in controlling the precipitation and stability of this compound during synthesis. Maintaining a low temperature during the ammonia addition phase is generally recommended.
For instance, introducing 28% aqueous ammonia gradually while stirring, and maintaining the temperature below 10°C, helps to mitigate unwanted side reactions and ensures the formation of the desired white precipitate . Furthermore, washing the precipitated product with cold water is essential. Washing with warm water or an excessive amount of water can lead to the formation of amide oxydimercury chloride, which is characterized by a reddish coloration, indicating product decomposition or impurity umfcv.ro. While single crystals of HgNH₂Cl can be prepared by recrystallization from aqueous NH₃/NH₄⁺ solution at 160 °C, this is a specific condition for crystal growth, and for initial precipitation, lower temperatures are preferred to avoid decomposition researchgate.net.
Table 2: Influence of Temperature on Product Formation and Purity
| Process Step | Temperature Condition | Effect on Product Formation | Reference |
| Ammonia Addition | Below 10°C | Mitigates side reactions, promotes desired precipitation | |
| Product Washing | Cold Water | Prevents formation of amide oxydimercury chloride (reddish compound), maintains purity | umfcv.ro |
| Product Washing | Warm Water / Too Much Water | Can lead to formation of amide oxydimercury chloride (reddish compound) | umfcv.ro |
| Recrystallization | 160°C | Used for single crystal growth under specific NH₃/NH₄⁺ solution conditions | researchgate.net |
pH
The pH of the reaction medium is a crucial factor influencing the purity and yield of this compound. The synthesis is sensitive to pH, and maintaining a neutral to slightly basic pH is critical for optimal product purity .
The addition of ammonium chloride (NH₄Cl) to the reaction mixture can act as a buffer, stabilizing the reaction medium and helping to maintain a neutral pH. This buffering action is beneficial as it suppresses hydrolysis reactions, which could otherwise lead to the formation of mercury(II) oxide (HgO), an undesirable byproduct. By maintaining a controlled pH, yields of this compound can be significantly enhanced, reaching up to 94–98% . Conversely, if the pH deviates significantly, particularly towards higher alkalinity due to excess ammonia, it can promote the formation of diammine mercury(II) chloride or other mercury species umfcv.ro.
Table 3: Influence of pH on Product Formation and Yield
| pH Condition | Effect on Product Formation | Reference |
| Neutral to Slightly Basic | Optimizes product purity, minimizes side reactions | |
| Buffered with NH₄Cl | Suppresses hydrolysis, maintains neutral pH, minimizes HgO formation, increases yield (e.g., 94–98%) | |
| Excess Ammonia (High pH) | Can lead to formation of diammine mercury(II) chloride ([Hg(NH₃)₂]Cl₂) or other mercury species, reducing HgNH₂Cl yield and purity | umfcv.ro |
Chemical Reactivity and Transformation Mechanisms
Redox Reactions of Ammoniated Mercury
This compound participates in redox reactions, undergoing both oxidation and reduction depending on the chemical environment.
This compound (Hg(NH₂)Cl) can be oxidized, leading to the formation of mercury(II) oxide (HgO) and various nitrogen oxides americanelements.com. Upon heating, this compound does not melt but sublimes and decomposes, releasing gaseous elemental mercury, hydrogen chloride, and nitrogen oxides fishersci.nl. Specifically, hazardous decomposition products include nitrogen oxides (NOx), hydrogen chloride gas, and mercury/mercury oxides nih.govfishersci.nl. During its synthesis, maintaining a controlled pH, typically between 7 and 8, is crucial to prevent its alkaline decomposition into mercury(II) oxide americanelements.com. Mercury(II) oxide itself exists in different crystalline forms, notably as red (α-HgO) or yellow (β-HgO) precipitates, which differ in their crystal structures fishersci.co.uk.
This compound is capable of being reduced to elemental mercury (Hg) under specific conditions americanelements.com. Its thermal decomposition can yield gaseous elemental mercury fishersci.nl. The stability of mercury in solution, particularly relevant for analytical measurements, is significantly affected by its oxidation state; the reduction of mercury(II) to elemental mercury (Hg⁰) can lead to solution instability and inaccurate results wikipedia.org. To mitigate this, the addition of stabilizing agents such as gold(III) ions (Au³⁺) or hydrochloric acid (HCl) can make the reduction of mercury(II) less favorable, thereby enhancing mercury's stability in solution wikipedia.org.
A notable reaction involving the reduction to elemental mercury is the disproportionation of mercury(I) chloride (calomel, Hg₂Cl₂) in the presence of ammonia (B1221849). In this reaction, mercury(I) simultaneously undergoes oxidation to mercury(II) (forming HgNH₂Cl) and reduction to elemental mercury (Hg⁰). This process is characterized by the formation of a black precipitate, which is a mixture of the white mercuric amidochloride and finely dispersed metallic mercury. The reaction can be represented by the following equation:
Hg₂Cl₂ + 2 NH₃ → Hg + Hg(NH₂)Cl + NH₄Cl
Substitution and Coordination Reactions
This compound participates in various substitution and coordination reactions, leading to the formation of different mercury compounds.
This compound reacts with a variety of reagents to form new mercury compounds americanelements.com. When treated with sodium hydroxide (B78521) (NaOH), this compound decomposes, producing a yellow precipitate of mercury(II) oxide (HgO) and releasing ammonia (NH₃) americanelements.com. This reaction can be generally represented as: Hg(NH₂)Cl + NaOH → HgO + NaCl + NH₃ americanelements.com. Strong alkaline conditions similarly facilitate the decomposition of the compound into mercury oxide, an alkali salt, and free ammonia.
Common reagents involved in its substitution reactions include hydrochloric acid (HCl), sodium hydroxide (NaOH), and potassium iodide (KI) americanelements.com. This compound is sparingly soluble in cold water but dissolves in warm hydrochloric, nitric, and acetic acids, as well as in solutions of sodium thiosulfate (B1220275) and ammonium (B1175870) carbonate fishersci.nl. A solution of this compound in warm acetic acid yields a red precipitate upon reaction with potassium iodide (KI) solution, which then dissolves upon the addition of excess reagent. Although the presence of ammonium ions (NH₄⁺) might theoretically promote dissociation, the covalent nature of Hg(NH₂)Cl limits its solubility in ammonium salt solutions. However, heating this compound in hot ammoniacal liquor can lead to the formation of the soluble tetraammine mercury(II) complex ion (Hg(NH₃)₄²⁺), thereby increasing its solubility. Furthermore, the addition of a strong base can convert this compound into "Millon's base," with the formula Hg₂(OH)N·xH₂O fishersci.nl.
A critical aspect of this compound's chemical behavior, particularly relevant in biological and chemical systems, is its strong interaction with thiol (-SH) groups americanelements.com. This interaction is a primary mechanism by which this compound disrupts cellular processes; it binds to thiol groups within proteins, thereby inhibiting their normal function and leading to cellular toxicity americanelements.com. According to the HSAB (Hard and Soft Acids and Bases) principle, mercury(II) (Hg²⁺) is classified as a "soft acid," exhibiting a strong affinity for "soft donor atoms" such as sulfur. Consequently, compounds containing thiol groups, often referred to as mercaptans, demonstrate a particular attraction and binding capability with Hg²⁺. This affinity facilitates the interaction of mercury with various biomolecules, including amino acids, peptides, proteins, and dissolved organic matter, leading to the formation of diverse organic mercury compounds.
Disproportionation Reactions Involving Mercury Species
Hg₂Cl₂ + 2 NH₃ → Hg + Hg(NH₂)Cl + NH₄Cl
This reaction is visually characterized by the formation of a black substance, which is a mixture of the white mercuric amidochloride and finely divided elemental mercury. Beyond reactions with ammonia, the disproportionation of mercury(I) to mercury(II) and mercury(0) can also be facilitated by other chemical entities, such as certain amino acids like alanine.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.
Reaction of Dimercurous Chloride with Aqueous Ammonia
The reaction of dimercurous chloride (Hg₂Cl₂), commonly known as calomel (B162337), with aqueous ammonia (NH₃(aq)) is a notable example of a disproportionation reaction. In this chemical transformation, the mercury(I) ion present in dimercurous chloride undergoes both oxidation and reduction simultaneously. vedantu.comdoubtnut.com This results in the formation of two distinct mercury-containing products: elemental mercury (Hg) and mercury(II) amidochloride (HgNH₂Cl). vedantu.comdoubtnut.com
The balanced chemical equation for this reaction is as follows: Hg₂Cl₂(s) + 2NH₃(aq) → Hg(l) + HgNH₂Cl(s) + NH₄Cl(aq) doubtnut.commoorparkcollege.eduwebqc.orgwikipedia.org
Advanced Analytical Methodologies for Detection and Speciation
Spectroscopic Techniques for Mercury Analysis
Spectroscopic techniques are widely employed for the sensitive and selective detection of mercury. These methods typically rely on the conversion of mercury compounds, including ammoniated mercury, into elemental mercury (Hg⁰) vapor, which can then be measured based on its unique atomic absorption or fluorescence properties.
Cold Vapor Atomic Absorption Spectroscopy (CVAAS) is a widely utilized and well-established technique for mercury analysis. The principle involves a two-step process: first, mercury ions (Hg²⁺), derived from the sample (e.g., after digestion of this compound), are reduced to volatile elemental mercury (Hg⁰) using a strong reducing agent such as stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). lambda-at.comteledynelabs.comontosight.aignest.org The liberated Hg⁰ vapor is then swept by an inert carrier gas, typically argon, into a quartz absorption cell. lambda-at.comteledynelabs.comontosight.ai Inside the cell, the elemental mercury atoms absorb ultraviolet (UV) light at a specific wavelength of 253.7 nm. lambda-at.comteledynelabs.com The extent of light absorbed is logarithmically proportional to the mercury concentration in the sample, allowing for quantitative determination. teledynelabs.com
CVAAS is broadly applied for total mercury analysis across diverse matrices, including water, soil, and biological samples. teledynelabs.comontosight.ai This technique is recognized for its simplicity, sensitivity, and cost-effectiveness. gnest.org Modern CVAAS systems can achieve detection limits in the single-digit parts-per-trillion (ppt) range, typically around 2 ppt (B1677978) (2 ng/L) or less than 5.0 ng/L. lambda-at.comspectroscopyonline.comteledynelabs.com Some advanced dual-beam systems can even reach ultra-trace detection limits below 0.5 ng/L. lambda-at.com However, for most complex matrices, samples containing this compound or other mercury compounds require a preliminary digestion step to convert the mercury into a soluble ionic form before reduction and vaporization. lambda-at.comspectroscopyonline.com
Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) is a highly sensitive and selective analytical technique for mercury determination, often preferred for ultra-trace level analysis. teledynelabs.comontosight.aiaurorabiomed.com Similar to CVAAS, the method begins with sample preparation involving digestion to convert mercury compounds (like this compound) into mercury ions, followed by reduction to elemental mercury vapor. ontosight.ailibretexts.orgsystea.it The key distinction lies in the detection principle: instead of measuring absorbed light, CVAFS measures the fluorescent light re-emitted by the excited mercury atoms. Free mercury atoms in the vapor phase are excited by a collimated ultraviolet light source at 253.7 nm, and they subsequently re-radiate this absorbed energy as fluorescence at the same wavelength. ontosight.ailibretexts.orgwikipedia.orggasmet.com The fluorescence is omnidirectional, and detection is typically performed at a 90-degree angle to the excitation source to minimize scattered light interference. lambda-at.comwikipedia.orggasmet.com
CVAFS is extensively used in environmental monitoring (water, air, and soil), biological studies, and industrial process control due to its exceptional sensitivity and selectivity for mercury. ontosight.aiaurorabiomed.com The United States Environmental Protection Agency (US EPA) has promulgated methods such as 245.7 and 1631, which are based on CVAFS. lambda-at.comwikipedia.org CVAFS offers significantly lower detection limits compared to CVAAS, typically less than 0.2 ng/L (0.2 ppt). lambda-at.comspectroscopyonline.comteledynelabs.com With the incorporation of gold amalgamation pre-concentration systems, detection limits can be further reduced to as low as 0.01 ng/L (0.01 ppt) or even low parts per quadrillion (10⁻¹⁵) range, enhancing its capability for ultra-trace analysis. lambda-at.comspectroscopyonline.comteledynelabs.comlibretexts.orgwikipedia.org
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also known as ICP-AES, is a robust analytical technique capable of multi-element analysis, including mercury. spectroscopyonline.comanalytik-jena.comsrce.hr In ICP-OES, a sample, typically in liquid form after appropriate digestion (e.g., for solid this compound), is introduced into a high-temperature argon plasma, which operates at temperatures between 6,000 to 8,000 °C. analytik-jena.comspectroscopyonline.com Within the plasma, the high energy causes the atoms in the sample to become excited and emit light at characteristic wavelengths. analytik-jena.comspectroscopyonline.com The intensity of this emitted light is then measured to determine the concentration of the elements present. analytik-jena.com
While ICP-OES offers advantages such as fast analysis times, accuracy, and good tolerance for high organic content and total dissolved solids, its historical performance for mercury detection limits has been a challenge. spectroscopyonline.comanalytik-jena.comsrce.hr Typical instrument detection limits for mercury by ICP-OES have been reported around 20 ppb (20 µg/L) or approximately 0.005 ppm (5 µg/L). spectroscopyonline.com For the analysis of inorganic mercury in environmental samples like soil, digestate, and waste, detection limits of 0.03 and 0.115 mg/kg at wavelengths of 184.9 nm and 194.2 nm, respectively, have been reported. srce.hrresearchgate.net Despite these limitations in sensitivity compared to CVAAS or CVAFS for mercury, ICP-OES remains valuable for its ability to quantify multiple elements simultaneously and its wide dynamic range. spectroscopyonline.comanalytik-jena.comsrce.hr
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly powerful and sensitive analytical technique for the determination of trace elements, including mercury. frontiersin.orgepa.govanalytik-jena.comresearchgate.net The fundamental principle involves introducing a liquid sample (after digestion for solid samples like this compound) into an inductively coupled plasma, which efficiently atomizes and ionizes the elements. spectroscopyonline.comanalytik-jena.com The resulting ions are then extracted from the plasma, separated based on their mass-to-charge ratio (m/z) by a mass spectrometer, and detected. analytik-jena.com For mercury, the isotope at m/z 202 is frequently monitored. analytik-jena.commdpi.com
ICP-MS is applicable for determining sub-µg/L concentrations of a wide range of elements in various matrices, including water, waste extracts, digests, biological samples, and food. frontiersin.orgepa.govanalytik-jena.comresearchgate.netanalytik-jena.com It is particularly favored for its superior detection limits, which can reach parts-per-trillion (ppt) and even parts-per-quadrillion (ppq) levels. frontiersin.orgepa.govanalytik-jena.comresearchgate.net For instance, when coupled with gas chromatography (GC-ICP-MS) for speciation, absolute detection limits as low as 0.05-0.21 pg have been reported. nih.gov Beyond its high sensitivity, ICP-MS offers rapid measurement rates, a wide dynamic range, and the capability for multi-element analysis and isotopic analysis. frontiersin.organalytik-jena.comnih.govanalis.com.my A notable challenge with mercury analysis by ICP-MS is the potential for memory effects, which can lead to non-linear calibration and prolonged washout times. iaea.org
Atomic Fluorescence Spectrometry (AFS) is an advanced spectroscopic technique that provides exceptional sensitivity, precision, and accuracy for the detection of mercury and other hydride-forming elements. aurorabiomed.comaurora-instr.comrsc.org The analytical process is a two-stage phenomenon: excitation and emission. In the first stage, a high-intensity monochromatic discharge lamp, specifically a mercury lamp, provides UV excitation energy (typically at 253.7 nm) that is focused onto the mercury atoms in the sample vapor. aurorabiomed.comlibretexts.orgaurora-instr.compsanalytical.com The electrons of these atoms absorb the energy and transition to a higher, unstable energy level. In the second stage, these excited electrons rapidly return to their ground state, releasing the absorbed energy in the form of emitted light, or fluorescence, at the same wavelength. libretexts.orgaurora-instr.compsanalytical.com The intensity of this emitted fluorescence is directly proportional to the concentration of mercury in the sample. aurora-instr.compsanalytical.com
AFS is considered ideal for ultra-trace detection of mercury, with detection limits typically reaching parts-per-trillion (ppt) levels, often below µg/L. aurorabiomed.comaurora-instr.comrsc.orgolympianwatertesting.com This technique is highly element-specific due to the "lock and key" effect, meaning a mercury lamp is required to detect mercury, which significantly reduces interferences from other elements. psanalytical.com AFS systems are widely applied in various sectors, including environmental monitoring, agriculture, geology, metallurgy, pharmaceuticals, and clinical analysis. aurorabiomed.comaurora-instr.comrsc.org Its high sensitivity, wide linear calibration range, and reduced susceptibility to matrix interferences make it a preferred choice for demanding mercury analysis. rsc.orgpsanalytical.com The Cold Vapor method, specifically, is recommended by regulatory bodies like the USFDA for mercury detection at ppb or sub-ppb levels. aurorabiomed.com
The following table summarizes the typical detection limits for various spectroscopic techniques used in mercury analysis:
| Technique | Typical Detection Limit | Unit | Reference |
| Cold Vapor Atomic Absorption Spectroscopy (CVAAS) | 0.5 - 5.0 | ng/L (ppt) | lambda-at.comspectroscopyonline.comteledynelabs.com |
| Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) | 0.01 - 0.2 | ng/L (ppt) | lambda-at.comspectroscopyonline.comteledynelabs.comlibretexts.org |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | 5 - 20 | µg/L (ppb) | spectroscopyonline.com |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Sub-µg/L to ppt/ppq | µg/L, ng/L, pg | frontiersin.orgepa.govanalytik-jena.comresearchgate.netnih.gov |
| Atomic Fluorescence Spectrometry (AFS) | ppt to sub-µg/L | ng/L, µg/L | aurorabiomed.comaurora-instr.comrsc.orgolympianwatertesting.com |
This table can be expanded/filtered for detailed views in an interactive digital format.
Chromatographic Separation and Detection Systems
Chromatographic separation techniques coupled with sensitive detectors are indispensable for mercury speciation analysis. This is because the toxicity, mobility, and bioavailability of mercury are highly dependent on its chemical form, making it crucial to differentiate between various mercury species rather than just determining total mercury content. frontiersin.organalytik-jena.comanalis.com.mypsanalytical.comtandfonline.com While this compound itself is an inorganic compound, these systems are vital for understanding its contribution to the broader inorganic mercury fraction in a sample and for separating it from other mercury species like organic forms.
The most common chromatographic techniques employed for mercury speciation include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC). analytik-jena.comanalis.com.mypsanalytical.comtandfonline.comchromatographyonline.comshimadzu.comspectroscopyonline.com These separation methods are typically hyphenated with highly sensitive, mercury-specific detectors, such as Atomic Fluorescence Spectrometry (AFS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Atomic Absorption Spectrometry (AAS). analytik-jena.comanalis.com.mypsanalytical.comchromatographyonline.comshimadzu.comspectroscopyonline.comresearchgate.net This hyphenation combines the effective separation capabilities of chromatography with the sensitive and selective detection of atomic spectrometry. frontiersin.orgpsanalytical.comresearchgate.net
Key Hyphenated Systems:
HPLC-ICP-MS: This coupling is widely considered for mercury speciation due to its ease of interface, versatility, and high sensitivity. frontiersin.organalytik-jena.comshimadzu.com HPLC is effective for separating non-volatile mercury compounds, including inorganic mercury (Hg²⁺), methylmercury (B97897) (MeHg⁺), and ethylmercury (EtHg⁺). analytik-jena.comanalis.com.mychromatographyonline.com Common mobile phases used in HPLC for mercury speciation often include L-cysteine and 2-mercaptoethanol (B42355), combined with methanol (B129727) and ammonium (B1175870) acetate, which act as thiol ligands for mercury and aid in detection sensitivity and retention time. frontiersin.orgmdpi.compensoft.net The ICP-MS detector, with its ultra-trace detection capabilities, then quantifies the separated species. analis.com.myshimadzu.com Detection limits for mercury species using HPLC-ICP-MS are typically in the low ng/L range. analytik-jena.comanalis.com.my For example, a method for methylmercury and inorganic mercury in honey using HPLC-ICP-MS demonstrated good linearity and low limits of detection. shimadzu.com Another study developed an HPLC-ICP-MS method for the simultaneous determination of arsenic and mercury species in human urine, achieving separation of four arsenic and three mercury species within 15 minutes. mdpi.com
GC-AFS and GC-ICP-MS: Gas Chromatography (GC) is particularly suited for the separation of volatile mercury species. nih.govspectroscopyonline.com However, inorganic mercury compounds often require a prior chemical derivatization step to convert them into volatile, thermally stable forms before GC separation. nih.govspectroscopyonline.com GC-ICP-MS offers excellent absolute detection limits, with reported values as low as 0.05-0.21 pg for mercury species. nih.gov GC-AFS is also highly sensitive and has been used for the ultratrace determination of methylmercury in samples like seawater. speciation.net While derivatization can be time-consuming and may lead to species transformations, these GC-hyphenated techniques provide robust solutions for volatile mercury species. spectroscopyonline.com
HPLC-AFS: This combination offers a reliable and cost-effective system for mercury speciation. psanalytical.com In this setup, after chromatographic separation, the column effluent containing the separated mercury species is directed to an AFS detector. Here, the mercury species are typically oxidized to Hg²⁺, then reduced to Hg⁰ vapor, and subsequently measured by atomic fluorescence spectrometry operating in continuous flow mode. psanalytical.com A method combining microwave-assisted extraction with HPLC coupled to vapor generation atomic fluorescence spectrometry (VGAFS) has been developed for the separation and determination of inorganic mercury (Hg²⁺), methylmercury (MeHg⁺), and ethylmercury (EtHg⁺) in sediment samples, utilizing 2-mercaptoethanol as the extractant. chromatographyonline.comspectroscopyonline.com
The following table outlines common chromatographic techniques and their coupled detection systems for mercury speciation:
| Chromatographic Technique | Coupled Detection System | Common Mercury Species Separated | Advantages | Reference |
| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Inorganic (Hg²⁺), Methylmercury (MeHg⁺), Ethylmercury (EtHg⁺) | High sensitivity, multi-element capability, ease of interface, suitable for non-volatile species. | frontiersin.organalytik-jena.commdpi.comanalis.com.mychromatographyonline.comshimadzu.com |
| Gas Chromatography (GC) | Atomic Fluorescence Spectrometry (AFS) | Volatile mercury species (e.g., derivatized MeHg) | High sensitivity for volatile species, ultratrace detection. | nih.govspeciation.net |
| Gas Chromatography (GC) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Volatile mercury species (e.g., derivatized MeHg) | Excellent detection limits, isotopic analysis capabilities. | mdpi.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Atomic Fluorescence Spectrometry (AFS) | Inorganic (Hg²⁺), Methylmercury (MeHg⁺), Ethylmercury (EtHg⁺) | Sensitive, reliable, inexpensive, suitable for aqueous samples. | psanalytical.comchromatographyonline.comspectroscopyonline.com |
This table can be expanded/filtered for detailed views in an interactive digital format.
High-Performance Liquid Chromatography (HPLC) Coupled with Spectrometry
HPLC is a widely used separation technique for mercury speciation, particularly for organomercury compounds like methylmercury and ethylmercury, as well as inorganic mercury. psanalytical.comanalytik-jena.comrsc.org HPLC systems are typically coupled with highly sensitive detectors to achieve low detection limits. Common detection techniques include:
Atomic Fluorescence Spectrometry (AFS) : HPLC-AFS systems are frequently employed for mercury speciation. The separated mercury species are often oxidized to Hg²⁺, then reduced to elemental mercury vapor (Hg⁰) using a reducing agent like stannous chloride, which is subsequently measured by AFS. psanalytical.comresearchgate.net This hyphenated system is known for its simplicity, environmental friendliness, and good detection limits. For instance, a method using HPLC-AFS with photo-induced chemical vapor generation achieved detection limits ranging from 0.18 µg L⁻¹ for ethylmercury to 0.53 µg L⁻¹ for inorganic mercury. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : HPLC-ICP-MS is considered a highly effective method for mercury speciation due to its ease of sample preparation and the simplicity of the interface. analytik-jena.com This coupling allows for the separation of inorganic mercury (Hg²⁺), methylmercury (MeHg), and ethylmercury (EtHg) with detection limits in the low ng/L range. analytik-jena.com
Cold Vapor Atomic Absorption Spectrometry (CVAAS) : HPLC can also be coupled with CVAAS for mercury speciation. This involves separating mercury species using a suitable mobile phase and then detecting them via cold vapor generation. Detection limits of 0.1–0.2 µg L⁻¹ have been reported for inorganic mercury(II) and methylmercury using a vesicle-mediated HPLC-CVAAS approach. rsc.org
Table 1: Representative HPLC-Spectrometry Methods for Mercury Speciation
| Method | Mercury Species Detected | Detection Limit (LOD) | Reference |
| HPLC-AFS | Inorganic Hg, Methylmercury, Ethylmercury, Phenylmercury | 0.18 - 0.53 µg L⁻¹ | researchgate.net |
| HPLC-ICP-MS | Hg²⁺, Methylmercury, Ethylmercury | Low ng/L | analytik-jena.com |
| HPLC-CVAAS | Inorganic Hg(II), Methylmercury | 0.1 - 0.2 µg L⁻¹ | rsc.org |
Gas Chromatography (GC) for Volatile Mercury Species
Gas chromatography is a preferred separation technique for volatile and semi-volatile mercury compounds, both inorganic and organic, due to their volatility and thermal stability. ifpenergiesnouvelles.freconference.io GC offers the advantage of easy coupling with highly sensitive and mercury-specific detectors. ifpenergiesnouvelles.fr
GC-Atomic Fluorescence Spectrometry (GC-AFS) : This combination is widely used for the determination of mercury at ultra-trace levels. psanalytical.com It involves an atomic fluorescence spectrometer with an integrated pyrolysis control unit coupled to a gas chromatographic column output. psanalytical.com Aqueous phase ethylation using sodium tetraethylborate (NaBEt₄) is a common derivatization technique to convert ionic mercury compounds into volatile species prior to GC separation. scispace.comnih.govresearchgate.net
GC-Mass Spectrometry (GC-MS) : GC-MS is a well-established technique for separating, identifying, and quantifying individual volatile and semi-volatile organic compounds, including mercury species, in complex gaseous mixtures. econference.io ICP-MS is often used as a highly sensitive detector for GC effluents, achieving absolute detection limits down to low femtogram levels. ifpenergiesnouvelles.fr This method is particularly useful for analyzing organomercury compounds like dimethylmercury (B1214916) and diethylmercury. econference.ioscispace.com
Table 2: Representative GC-Based Methods for Mercury Speciation
| Method | Mercury Species Detected | Detection Limit (LOD) | Reference |
| GC-AFS | Methylmercury, Dimethylmercury, Ethylmercury, Hg⁰ | 2.5 - 7 pg | ifpenergiesnouvelles.frscispace.com |
| GC-AAS | Methylmercury, Labile Hg²⁺, Diethylmercury, Phenylmercury | 4 pg (MeHg), 75 pg (Hg²⁺) | scispace.comnih.gov |
| GC-ICP-MS | Hg⁰, Me₂Hg, Et₂Hg | 0.8 pg (as Hg⁰) | econference.io |
Ion Chromatography (IC) and Capillary Electrophoresis (CE)
Ion Chromatography (IC) is effective for the separation of ionic mercury species. psanalytical.commetrohm.com IC is often coupled with highly sensitive detectors like ICP-MS for speciation analysis. metrohm.compsu.edursc.orgthermofisher.com This hyphenated technique has shown significant improvements in detection limits and reduced analysis times. For example, an IC-CV-ICP-MS method for inorganic mercury (Hg²⁺) and monomethylmercury (CH₃Hg⁺) in soil samples achieved detection limits of 35 pg mL⁻¹ and 73 pg mL⁻¹, respectively, with high recovery rates. psu.edursc.org Mercury-thiourea complex ion chromatography is a relatively new approach for sensitive mercury speciation analysis, capable of accurately quantifying monomethylmercury at ultra-trace environmental levels. acs.org
Capillary Electrophoresis (CE) offers rapid separation with high efficiency and requires very small sample volumes. acs.orgchromatographyonline.com CE can be coupled with various detection systems for mercury speciation. acs.orgtandfonline.com
CE-Atomic Fluorescence Spectrometry (CE-AFS) : A novel method for mercury speciation involves on-line hyphenating CE with AFS, capable of separating four mercury species: inorganic mercury(II), methylmercury, ethylmercury, and phenylmercury. acs.org
CE-UV Detection : While CE with UV detection has been employed for mercury species, it generally suffers from poor detection limits and potential interference from coexisting species. acs.orgresearchgate.netutas.edu.au Complexing agents with thiol groups, such as cysteine or mercaptoacetic acid, are often used to form UV-absorbing complexes for detection. researchgate.netutas.edu.au
CE-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) : This coupling provides high sensitivity and selectivity for elemental analysis. tandfonline.comscientific.net For instance, a short column CE-ICP-MS method achieved rapid separation (less than 60 seconds) of methylmercury (MeHg(I)) and inorganic mercury (Hg(II)) with detection limits of 9.7 µg/L and 12.0 µg/L, respectively, and good recoveries. scientific.net
Table 3: Representative IC and CE Methods for Mercury Speciation
| Method | Mercury Species Detected | Detection Limit (LOD) | Reference |
| IC-ICP-MS | Hg²⁺, Monomethylmercury | 35-73 pg mL⁻¹ | psu.edursc.org |
| CE-AFS | Inorganic Hg(II), MeHg, EtHg, PhHg | Not specified | acs.org |
| CE-ICP-MS | Methylmercury (MeHg(I)), Inorganic Hg(II) | 9.7-12.0 µg/L | scientific.net |
Novel Detection Systems for Mercury Ions
Recent advancements in mercury detection involve the development of highly sensitive and selective sensor systems, often leveraging nanomaterials and optical properties.
Quaternary Ammonium Group-Capped Gold Nanoparticle Assays
Gold nanoparticles (AuNPs) capped with quaternary ammonium group-terminated thiols have been developed for highly sensitive and selective colorimetric detection of mercury(II) ions (Hg²⁺) in aqueous solutions at room temperature. nih.govacs.orgresearchgate.net The detection mechanism relies on the abstraction of thiols by Hg²⁺, which leads to the aggregation of the nanoparticles. nih.govacs.org This aggregation causes a visible color change in the solution, typically from red to blue, and a red-shift in the absorption band. acs.org This assay can achieve detection limits as low as 30 nM, meeting WHO guidelines for mercury in drinking water, and offers a wide dynamic range. nih.govacs.orgresearchgate.net The selectivity of these assays against other environmentally relevant metal ions is high, with only Hg²⁺ causing the characteristic color change. acs.org
Colorimetric and Fluorescent Sensor Development
The development of colorimetric and fluorescent sensors for mercury ions has seen significant progress, offering simple, rapid, and visually observable detection mechanisms. nih.govrsc.orgspectroscopyonline.comresearchgate.net
Colorimetric Sensors : These sensors typically exhibit a distinct color change in the presence of mercury ions. Many designs utilize the high affinity of Hg²⁺ for specific functional groups or the ability of mercury to induce aggregation or conformational changes in nanomaterials. researchgate.netnih.govrsc.orgrsc.org For example, some probes show a visible colorimetric response, changing from yellow to pink under ambient light upon Hg²⁺ addition. nih.gov
Fluorescent Sensors : Fluorescent sensors for mercury ions operate by exhibiting changes in their fluorescence intensity (turn-on or turn-off) or emission wavelength upon interaction with Hg²⁺. nih.govspectroscopyonline.comresearchgate.net BODIPY-based compounds are particularly promising, as they can exhibit both fluorescence changes and colorimetric responses. nih.gov The incorporation of specific receptors or functional groups into the sensor scaffold enables high selectivity and sensitivity. nih.gov For instance, some fluorescence methods can achieve detection limits as low as 20 pM for Hg²⁺, leveraging mechanisms like the formation of T-Hg²⁺-T structures in DNA nanoladders that enhance dye fluorescence. spectroscopyonline.comnih.gov Dual-emission carbon dots have also been used to construct ratiometric fluorescent test papers for semi-quantitative and visual assay of Hg²⁺, showing a distinguishable fluorescence color change. rsc.org
Sample Preparation Strategies for Mercury Analysis
Sample preparation is a critical step in mercury analysis, especially given the element's volatile nature and its presence in various forms and matrices. usgs.govpensoft.netufba.br The primary goals are to release mercury from the matrix, prevent interferences, and often to preconcentrate trace amounts of mercury. usgs.govpensoft.net
Common strategies include:
Acid Digestion : This is a widely used method, involving the acidification of samples, often with nitric acid, sometimes combined with hydrogen peroxide or other strong oxidizing agents like sodium dichromate or vanadium pentoxide, to convert all mercury forms into Hg(II) and destroy organic matter. usgs.govpensoft.netuw.edu.pl Closed-vessel microwave-assisted digestion is frequently employed to minimize mercury loss due to volatilization. usgs.govpensoft.netufba.bruw.edu.pl
Alkaline Digestion : For biological samples, alkaline digestion can be used to dissolve the matrix. pensoft.net
Derivatization : For speciation analysis, particularly with GC, mercury species often need to be derivatized into more volatile forms (e.g., ethylated or propylated derivatives) using reagents like sodium tetraethylborate or sodium tetrapropylborate. scispace.comnih.govresearchgate.net
Extraction Procedures : Dilute acid combined with solvent extraction can be used for solid samples like food, soil, and sediments. ufba.br Specific extraction procedures, such as microwave-assisted extraction using 2-mercaptoethanol, have been developed for mercury species in sediments. chromatographyonline.com
Preconcentration Techniques : Given the trace levels of mercury, preconcentration is often necessary. This can involve techniques like solid-phase extraction (SPE), amalgamation on gold traps, or cryogenic trapping. scispace.comtandfonline.comufba.bruw.edu.pl Direct mercury analyzers (DMAs) offer an alternative by thermally decomposing solid or liquid samples, trapping released mercury vapor on a gold gauze, and then thermally releasing it for detection, thus eliminating the need for extensive wet chemical digestion. usgs.govufba.br
The choice of sample preparation method depends on the matrix complexity, the target mercury species, and the analytical technique to be used, with the common factor being the need for highly oxidative conditions to ensure complete conversion of mercury into a measurable form. usgs.gov
Acid Extraction and Solvent Extraction Techniques
Acid extraction is a fundamental step in preparing samples for mercury analysis, particularly for solid matrices like soils and sediments. This approach is designed to liberate mercury species from the sample matrix. For instance, the U.S. Environmental Protection Agency (EPA) Method 3200 outlines sequential extraction and separation procedures for mercury species, which include the use of acidic solutions epa.gov. An extraction solvent composed of 2.0% hydrochloric acid (HCl) and 10% ethanol (B145695) has been employed to extract mercury species from solid or sediment samples epa.gov. Similarly, 4.0 M nitric acid (HNO₃) is utilized for the microwave-assisted extraction of mercury species from soil and sediment samples epa.gov.
Solvent extraction techniques are often employed to further separate mercury species based on their solubility in different organic solvents. For example, methylmercury is commonly separated from other mercury forms by successive extractions with organic solvents like toluene (B28343) or benzene, followed by back-extraction into an aqueous phase using complexing agents such as cysteine or thiosulfate (B1220275) psu.eduvliz.be. As an inorganic mercury compound, this compound would typically be extracted by these acidic solutions, and its behavior in subsequent solvent extraction steps would align with other inorganic mercury (Hg²⁺) species, potentially remaining in the aqueous phase or being specifically targeted by aqueous complexation.
Microwave-Assisted Extraction Methodologies
Microwave-assisted extraction (MAE) is a highly effective and rapid sample preparation technique for the determination of mercury species in various matrices, including soils and sediments researchgate.netresearchgate.net. This method significantly accelerates the digestion process and minimizes volatilization losses by utilizing closed vessels, allowing heating beyond the boiling points of the digestion media researchgate.net.
Key parameters optimized for MAE include the concentration of the acidic extractant, the amount of sample, extraction temperature, and irradiation time researchgate.netresearchgate.net. A common MAE procedure involves heating 1.0 g of a sample in 10.0 mL of 4.0 M HNO₃ at 100 °C for 10 minutes with magnetic stirring epa.govresearchgate.net. This method has been shown to achieve quantitative recovery of methylmercury in as little as 3 minutes when using nitric acid or hydrochloric acid as extractants psu.edu. For this compound, as an inorganic species, MAE with acidic solutions would be a suitable approach to ensure its complete extraction from complex solid matrices, preparing it for subsequent speciation analysis.
Use of Gold(III) and Hydrochloric Acid in Sample Preservation
Effective sample preservation is critical for maintaining the integrity of mercury species and preventing losses or interconversions prior to analysis. The addition of gold(III) (Au³⁺) and hydrochloric acid (HCl) to samples is a widely recognized method for preserving mercury spectroscopyonline.cominorganicventures.comresearchgate.net. Gold(III) chloride (AuCl₃) acts as a potent oxidizing agent, which helps to convert or maintain all forms of mercury as the mercuric ion (Hg²⁺) in solution, thereby preventing its adsorption onto container surfaces or reduction to volatile elemental mercury spectroscopyonline.cominorganicventures.com.
Research has demonstrated that a 1 ppm solution of AuCl₃ in HNO₃ is sufficient for mercury preservation inorganicventures.com. Furthermore, samples spiked with 2% HCl exhibit similar mercury stabilization effects spectroscopyonline.com. A combination of 0.4 ppm Au³⁺ and 2% HCl has shown promising results, leading to improved mercury recovery, approximately 93% spectroscopyonline.com. This preservation strategy is particularly beneficial for analyses using inductively coupled plasma-mass spectrometry (ICP-MS), as it prevents mercury deposition and carryover within the instrument's sample introduction system inorganicventures.com. For this compound, which is an inorganic Hg(II) compound, this preservation method would be highly effective in maintaining its stability in solution before analysis.
Role of Thiol-Containing Reagents in Phase Transfer
Thiol-containing reagents play a significant role in the analytical chemistry of mercury due to mercury's high affinity for sulfhydryl (-SH) groups nih.gov. These reagents facilitate the phase transfer and complexation of mercury species, which is crucial for their extraction and chromatographic separation.
Commonly used thiol-containing reagents include L-cysteine and 2-mercaptoethanol vliz.bepensoft.netfrontiersin.orgpensoft.net. For instance, 0.1% (v/v) 2-mercaptoethanol has been effectively used as an extractant for mercury species in sediment samples spectroscopyonline.comchromatographyonline.com. In high-performance liquid chromatography (HPLC) methods for mercury speciation, L-cysteine and 2-mercaptoethanol are frequently incorporated into the mobile phase. They act as thiol ligands for mercury, forming stable complexes that aid in detection sensitivity and optimize retention times frontiersin.orgpensoft.net. The formation of these complexes can be leveraged to selectively extract or separate inorganic mercury species, including this compound, from complex matrices, enabling their transfer into an appropriate analytical phase.
Speciation Analysis of Mercury Compounds in Diverse Matrices
Speciation analysis is critical for understanding the environmental fate and toxicological impact of mercury, as the mobility and toxicity of mercury are heavily dependent on its chemical form epa.govspectroscopyonline.comacs.org.
Differentiation of Inorganic and Organic Mercury Species
The differentiation of inorganic and organic mercury species is a cornerstone of mercury speciation analysis. Mercury exists in various forms, including elemental mercury (Hg⁰), inorganic mercury ions (Hg²⁺), and organic mercury compounds such as methylmercury (MeHg⁺) and ethylmercury (EtHg⁺) epa.govspectroscopyonline.comacs.orgepa.gov. This compound, Hg(NH₂)Cl, is classified as an inorganic mercury compound wikipedia.orgpandoraindia.comontosight.ai.
Analytical techniques commonly employed for this differentiation are often hyphenated systems, combining a separation technique with a sensitive detector. These include:
High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Vapor Generation Atomic Fluorescence Spectrometry (VGAFS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) spectroscopyonline.comanalytik-jena.com. HPLC is favored for its ability to achieve expedient separation of mercurial species with minimal species conversion spectroscopyonline.com. For example, reversed-phase C18 columns with mobile phases containing acetonitrile, ammonium acetate-acetic acid buffer, and 2-mercaptoethanol have been used to baseline separate inorganic mercury (Hg²⁺), methylmercury (MeHg⁺), and ethylmercury (EtHg⁺) spectroscopyonline.comchromatographyonline.com.
Gas Chromatography (GC) , often requiring chemical derivatization of mercurials into volatile derivatives spectroscopyonline.com.
Ion Chromatography (IC) and Capillary Electrophoresis (CE) spectroscopyonline.com.
These methods allow for the precise identification and quantification of individual mercury species within a sample epa.gov. For this compound, these techniques would enable its differentiation from other inorganic forms and, crucially, from more toxic organic mercury species.
Validation of Analytical Procedures for Environmental Samples
The reliability of mercury speciation data, particularly for environmental samples, hinges on rigorous analytical procedure validation vliz.beresearchgate.net. Validation ensures that the methods accurately determine the target species without losses, interconversions, or matrix interferences.
Key aspects of validation include:
Extraction Efficiency and Stability: Ensuring that the extraction process quantitatively recovers the mercury species while preventing their transformation vliz.beanalytik-jena.comresearchgate.net.
Use of Certified Reference Materials (CRMs): CRMs are essential for evaluating the accuracy and precision of the entire analytical procedure researchgate.netchromatographyonline.comresearchgate.net. Examples of CRMs used in mercury speciation validation include IAEA-405, ERM-CC580, and SRM 2711 researchgate.netchromatographyonline.com.
Assessment of Analytical Figures of Merit: This involves determining parameters such as limits of detection (LODs), limits of quantification (LOQs), and average recoveries. For instance, a method for mercury speciation in sediments achieved average recoveries of 96.2% for methylmercury, 88.7% for ethylmercury, and 95.8% for inorganic mercury, with relative standard deviations (RSDs) below 8% spectroscopyonline.comchromatographyonline.com.
Comparison with Established Methods: Validating a new method often involves comparing its results with those obtained from established or certified procedures spectroscopyonline.comchromatographyonline.com.
For this compound analysis in environmental samples, applying these validation steps is critical to ensure the scientific accuracy and defensibility of the results, confirming that the reported concentrations truly reflect the presence of this compound within the matrix.
Data Tables
The following tables summarize key analytical parameters and findings related to mercury speciation, which are applicable to the detection and analysis of inorganic mercury compounds like this compound.
Table 1: Typical Detection Limits and Recoveries for Mercury Species in Sediments
| Mercury Species | Limit of Detection (ng/g) | Average Recovery (%) |
| Methylmercury (MeHg⁺) | 0.58 | 96.2 |
| Ethylmercury (EtHg⁺) | 1.1 | 88.7 |
| Inorganic Mercury (Hg²⁺) | 0.48 | 95.8 |
| Data adapted from a method using HPLC-VGAFS for sediment samples. spectroscopyonline.comchromatographyonline.com |
Table 2: Common Extraction Parameters for Microwave-Assisted Extraction of Mercury Species
| Parameter | Typical Value/Condition |
| Extractant (Acid) | 4.0 M HNO₃ or 2.0% HCl + 10% ethanol |
| Sample Mass | ~1.0 g |
| Extractant Volume | 10.0 mL |
| Temperature | 100 °C |
| Irradiation Time | 10 min |
| Agitation | Magnetic stirring |
| Data adapted from EPA Method 3200 and related studies. epa.govresearchgate.net |
Environmental Biogeochemistry and Fate
Mercury Cycle within Ecosystems
Atmospheric Deposition and Transport
Ammonia (B1221849) (NH3) is a significant atmospheric constituent, with major sources including agricultural emissions cmascenter.org. In the atmosphere, ammonia can undergo various reactions, forming ammonium (B1175870) salts such as ammonium sulfate (B86663) ([NH4]2SO4) and ammonium nitrate (B79036) (NH4NO3) through reactions with sulfuric acid and nitric acid, respectively cmascenter.org. These reactions contribute to particulate matter formation cmascenter.org.
The interaction between ammonia and mercury can influence mercury's atmospheric fate. Research indicates that ammonia forms relatively strong complexes with mercury compared to most other cationic elements nih.gov. This complexation can alter the leaching characteristics of mercury from sources like coal fly ash, which may contain elevated concentrations of mercury due to ammonia-based NO(x) control technologies in power plants nih.gov. If mercury-ammonia complexes are formed in flue gas or during atmospheric transport, their properties, such as volatility and solubility, could differ from other mercury species, thereby affecting their atmospheric residence time and deposition patterns. For instance, the formation of less adsorbable mercury-ammonia complexes could potentially reduce the adsorption of mercury onto atmospheric particles, influencing its long-range transport before deposition nih.gov.
Sediment-Water Interface Dynamics of Mercury Species
The sediment-water interface is a critical zone for mercury biogeochemistry, where various transformations, exchanges, and accumulations of mercury species occur usgs.govaimspress.com. The dynamics at this interface are influenced by numerous factors, including pH, redox conditions, organic matter content, and the presence of various ligands, including ammonia.
The presence of ammonia can directly influence the mobility and adsorption of mercury at the sediment-water interface. Studies have shown that the addition of ammonia can increase mercury leaching in the alkaline pH range nih.gov. This phenomenon is attributed to the formation of less adsorbable mercury-ammonia complexes, which enhances the release of mercury from solid phases, such as sediments or coal fly ash, into the aqueous phase nih.gov. For example, in experiments investigating mercury leaching from fly ash, while over 90% of available mercury was still adsorbed by fly ash even in the presence of 1000 mg/L ammonia, the increased leaching due to complex formation is a significant factor in mercury mobility nih.gov.
Table 1: Influence of Ammonia on Mercury Leaching and Adsorption
| Condition | Mercury Leaching (Alkaline pH) | Mercury Adsorption by Fly Ash (with 1000 mg/L Ammonia) |
| Without Ammonia | Not significant nih.gov | N/A |
| With Ammonia Addition | Increased nih.gov | >90% adsorbed nih.gov |
The flux of dissolved inorganic nitrogen, including ammonia, from sediments to the overlying water column is a well-documented process usgs.govmdpi.com. Porewater ammonium (NH4+) concentrations can be elevated in anoxic sediments, indicating active decomposition of organic matter sfu.ca. These high concentrations of ammonium can influence mercury speciation and mobility. For instance, dissolved inorganic nitrogen flux from sediments in a reservoir was observed to be 74 µmoles·m⁻²·h⁻¹ in April and 143 µmoles·m⁻²·h⁻¹ in November usgs.gov.
Table 2: Dissolved Inorganic Nitrogen Flux from Sediments
| Parameter | April 2002 Flux (µmoles·m⁻²·h⁻¹) | November 2002 Flux (µmoles·m⁻²·h⁻¹) |
| Dissolved Inorganic Nitrogen (Overall Average) | 74 usgs.gov | 143 usgs.gov |
Furthermore, research on sediment-water interactions in reservoirs indicates that ammonium fluxes from sediments can be substantial, particularly under anoxic and high-temperature conditions mdpi.com. For example, under anoxic-high temperature (20 °C) conditions, ammonium flux was 0.9 mmol·m⁻²·d⁻¹ for an oligotrophic reservoir and 5.6 mmol·m⁻²·d⁻¹ for a eutrophic reservoir mdpi.com. This continuous release of ammonia from sediments provides a chemical environment where mercury-ammonia complexes could form, potentially altering mercury's partitioning between solid and dissolved phases and influencing its bioavailability and subsequent transformations, such as methylation mdpi.comsfu.ca.
Table 3: Ammonium Flux from Sediments under Anoxic-High Temperature Conditions (20 °C)
| Reservoir Type | Ammonium Flux (mmol·m⁻²·d⁻¹) |
| Oligotrophic | 0.9 mdpi.com |
| Eutrophic | 5.6 mdpi.com |
Material Science and Chemical Applications Non Medical of Ammoniated Mercury
Ammoniated mercury, known chemically as aminomercury(II) chloride or mercuric amidochloride, has historically occupied a niche role in various chemical and material science applications. guidechem.comwikipedia.org While its use has diminished due to the toxicity of mercury compounds, its chemical properties remain of academic and historical interest.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Methods for Mercury-Containing Systems
Quantum chemical methods, particularly Density Functional Theory (DFT) and higher-level ab initio techniques, are extensively employed to investigate the electronic structure and properties of mercury compounds. These methods are vital for systems involving heavy elements like mercury, where relativistic effects can be significant.
Density Functional Theory (DFT) is a cornerstone of computational studies on mercury-containing systems due to its balance of accuracy and computational efficiency. DFT is widely used to explore the electronic structure, stability, and various properties of mercury complexes. publish.csiro.aursc.orgresearchgate.netacs.orgosti.govresearchgate.netnih.govacs.orgresearchgate.netpsu.edusioc-journal.cnacs.orgresearchgate.net
Researchers apply DFT to:
Determine thermodynamic stability constants: DFT with polarizable continuum solvent models can accurately calculate stability constants for mercury complexes with inorganic and low-molecular-weight organic ligands in aqueous solutions. For instance, a method using the M06 functional with a modified SMD solvent model achieved a mean unsigned error of 1.4 log units for a set of 37 mercury complexes. acs.orgosti.gov
Investigate adsorption mechanisms: DFT calculations are instrumental in exploring the mechanisms of mercury adsorption on various surfaces, such as porous carbon or silver clusters. Studies analyze geometric parameters, electrostatic potential distribution, adsorption energies, Mulliken charge populations, and molecular orbitals to understand how mercury interacts with sorbents. researchgate.netacs.orgpsu.eduresearchgate.net
Elucidate structural and electronic properties: DFT helps in understanding the molecular structure, vibrational frequencies, and electronic spectra of mercury(II) complexes, such as mercury(II) thiocyanate (B1210189) complexes. nih.gov It can also rationalize non-covalent interactions observed in solid-state architectures. rsc.orgresearchgate.net
Assess stability in environmental contexts: DFT studies have been used to explore the stability of small mercury-containing compounds, like dimethylmercury (B1214916) (CH₃-Hg-CH₃), in the presence of various species found in aqueous environments, including water molecules, hydronium ions (H₃O⁺), and hydroxide (B78521) ions (OH⁻). These studies indicate that pH levels significantly influence the decomposition of dimethylmercury. researchgate.net
Study cluster formation: DFT, often in combination with other quantum chemical methods, is used to study the formation of clusters involving mercury and its compounds, sulfuric acid, and water, providing insights into processes like sulfuric acid aerosol formation. sioc-journal.cn
Commonly employed DFT functionals in mercury chemistry include M06, M06-L, B3LYP, and PBE0-D4, often paired with appropriate basis sets like SDD or def2-TZVP, which account for relativistic effects important for heavy elements. acs.orgosti.govacs.orgbyu.edumdpi.comcdmf.org.br
Beyond standard DFT, a range of computational techniques are applied to both molecular and solid-state mercury systems to achieve higher accuracy or address specific challenges:
Wave Function Quantum Chemistry Methods: High-level ab initio methods, such as coupled-cluster singles and doubles with perturbative triples (CCSD(T)) extrapolated to the complete basis set (CBS) limit, or second-order Møller-Plesset perturbation theory (RI-MP2), are used for benchmark calculations and to obtain highly accurate binding energies and interaction energies, especially for smaller systems or for validating DFT results. researchgate.netsioc-journal.cnacs.orgnih.gov
Molecular Dynamics (MD) Simulations: While not explicitly detailed for ammoniated mercury in the provided snippets, MD simulations are generally used to study the dynamic behavior of molecular systems, including conformational changes, intermolecular interactions, and solvent effects over time.
Computational Solid-State Chemistry: For extended solid-state systems involving mercury, computational chemistry can predict and explain properties like structural optimization, vibrational harmonic frequencies (infrared and Raman), phonon dispersion, thermodynamic properties, reflectance spectra, and charge density maps. cdmf.org.brwiley-vch.de These methods are crucial for understanding the bulk properties and crystal structures of mercury compounds.
Combined Methods: Complex problems, such as the effect of mercury on sulfuric acid aerosol formation, often utilize a combination of quantum chemical methods. This can involve generating millions of cluster structures, preliminary optimization with efficient methods like GFN2-xTB, followed by re-optimization with more accurate DFT methods (e.g., B3PW91-D3(BJ)), and finally, correction of binding energies using high-level benchmark calculations (e.g., CCSD(T)/CBS) to achieve accurate thermodynamic function values. sioc-journal.cn
Supramolecular Chemistry and Non-Covalent Interactions
Non-covalent interactions are fundamental in the self-assembly processes that lead to fascinating supramolecular architectures in mercury(II) complexes. researchgate.netrsc.org These interactions, though weaker than covalent bonds, collectively influence the stability and properties of crystal structures. researchgate.net
Hydrogen Bonds: Traditional hydrogen bonds (e.g., C-H···O, N-H···N) are frequently observed in mercury(II) complexes, contributing to their supramolecular networks. rsc.orgresearchgate.netresearchgate.netresearchgate.net
Spodium Bonds (SpBs): A specific type of non-covalent interaction, the spodium bond, refers to an attractive interaction between a Group 12 element (such as mercury) and an electron-rich atom (Lewis base). acs.orgacs.orgresearchgate.netresearchgate.netmdpi.com Spodium bonds involving mercury have been identified and confirmed through theoretical analysis in various mercury(II) complexes, including those with sulfur donor ligands and in methylmercury (B97897) and ethylmercury protein complexes. acs.orgmdpi.comacs.orgnih.govresearchgate.netrsc.orgresearchgate.net These interactions can involve lone pair donor atoms (S, O, N) or π-systems interacting with the mercury atom. acs.orgnih.gov SpBs often coexist with other non-covalent interactions, cooperatively assisting supramolecular aggregation. researchgate.net
CH-π Interactions: These interactions, involving a C-H group and a π-system, are also significant in the supramolecular organization of mercury(II) complexes. They have been identified and confirmed using theoretical analysis. rsc.orgresearchgate.netacs.orgresearchgate.netrsc.org
Bader's Quantum Theory of Atoms-in-Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework used to analyze electron density distributions and characterize chemical bonding, including weak non-covalent interactions. wikipedia.orgwiley-vch.deias.ac.in QTAIM provides quantitative and qualitative insights into the physical nature of these interactions in mercury(II) complexes. acs.orgmdpi.comresearchgate.netrsc.org
Key aspects of QTAIM application include:
Identification of Bond Critical Points (BCPs): QTAIM identifies BCPs, which are specific points in the electron density where the gradient is zero. The presence of a BCP connecting two atoms, along with a bond path, indicates a chemical interaction. acs.orgacs.orgnih.govwikipedia.orgias.ac.inresearchgate.net
Electron Density Analysis: At BCPs, the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) are analyzed. For weak non-covalent interactions like spodium bonds, hydrogen bonds, and CH-π interactions, the electron density at the BCP is typically low, and the Laplacian is positive, indicating a closed-shell interaction. acs.orgmdpi.comias.ac.inresearchgate.net
Characterization of Interaction Strength: QTAIM, often complemented by Non-Covalent Interaction (NCI) plots based on the reduced density gradient (RDG), helps visualize and quantify the nature and strength of these weak interactions. acs.orgmdpi.comacs.orgnih.govresearchgate.netrsc.org NCI-RDG isosurfaces can visually represent the weak nature and spatial extent of interactions. acs.orgnih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis: MEP surfaces can reveal the presence of σ-holes or π-holes at mercury atoms, which are regions of positive electrostatic potential that facilitate directional spodium bond formation with electron-rich atoms. acs.orgmdpi.com
Thermochemical and Kinetic Modeling of Mercury Reactions
Computational chemistry plays a significant role in understanding the thermochemical and kinetic aspects of mercury reactions, particularly those relevant to its environmental fate and transformation.
Atmospheric Mercury Chemistry: Computational studies are used to model the oxidation and transformation of mercury species in the atmosphere. This includes investigating reactions of elemental mercury (Hg(0)) with halogens (chlorine, bromine, iodine) and radicals like hydroxyl (OH•), nitrate (B79036) (NO₃•), and hydroperoxyl (HO₂•). nih.govacs.orgmdpi.com These models help to determine reaction pathways, calculate rate constants, and understand the factors affecting mercury speciation and deposition. For instance, theoretical studies have estimated rate constants for mercury oxidation by halogen atoms. mdpi.com
Stability and Decomposition: Thermochemical modeling can predict the stability of various mercury compounds under different conditions. For example, studies have shown that dimethylmercury is unstable under acidic conditions (low pH), readily decomposing into methane (B114726) and CH₃-Hg-OH₂⁺, while high pH favors the formation of strongly bound [CH₃-Hg-CH₃•OH]⁻ species. researchgate.net
Reaction Mechanisms and Barriers: Computational chemistry helps elucidate reaction mechanisms and calculate activation barriers for mercury reactions. For example, studies have investigated the Hg insertion reaction into X₂ (Hg + X₂ → HgX₂), finding high barriers that suggest this path alone cannot explain experimental data on HgX₂ formation under atmospheric conditions, implying the need for radical sources. nih.gov
Flue Gas Chemistry: Kinetic models are developed to simulate mercury speciation and conversion in flue gases from coal-fired power plants, considering factors like temperature and flue-gas constituents. These models aim to predict mercury oxidation and inform mercury control technologies. researchgate.netbioline.org.br
Degradation and Transformation Pathways
Thermal Decomposition Mechanisms of Ammoniated Mercury
This compound (Hg(NH₂)Cl) is a white crystalline solid that does not melt but instead sublimes and decomposes upon heating. nih.govuni.lu This thermal decomposition leads to the release of various gaseous products. nih.govnih.gov While specific decomposition temperatures can vary or may not be precisely determined in all contexts, it is known to degrade when subjected to elevated temperatures. uni.luwikipedia.org
Upon thermal decomposition, this compound yields several gaseous products. The primary gaseous products identified include elemental mercury (Hg), hydrogen chloride (HCl), and various nitrogen oxides (NOx). nih.govnih.gov The formation of these gases highlights the potential for the release of volatile and toxic substances during the thermal breakdown of this compound.
Microbial Degradation of Organomercury Compounds
Microbial communities play a significant role in the degradation of organomercury compounds, particularly methylmercury (B97897) (MeHg), through both oxidative and reductive pathways. guidetopharmacology.orgwmo.inteasychem.orgwikipedia.org These biological processes are crucial in controlling the net concentration of methylmercury in various environments. guidetopharmacology.org
Reductive demethylation is a well-characterized microbial degradation pathway for organomercury compounds, leading to the formation of methane (B114726) (CH₄) and elemental mercury (Hg⁰). guidetopharmacology.orgwmo.inteasychem.org This process is predominantly mediated by the mercury resistance (mer) system found in certain microorganisms. guidetopharmacology.orgwmo.inteasychem.orgwikipedia.org
The core components of the mer system involved in reductive demethylation are:
Organomercury lyase (MerB): This enzyme is responsible for cleaving the carbon-mercury (C-Hg) bond in organomercury compounds, such as methylmercury, releasing inorganic mercuric mercury (Hg(II)) and a reduced organic compound, typically methane (CH₄). guidetopharmacology.orgwmo.inteasychem.orgwikipedia.org
Mercuric reductase (MerA): Following the action of MerB, the MerA enzyme reduces the inorganic Hg(II) to less toxic, volatile elemental mercury (Hg⁰). guidetopharmacology.orgeasychem.org
This pathway is widely considered to be the most common mechanism for microbial demethylation of organomercury compounds in the environment. wmo.int
Oxidative demethylation represents another significant microbial pathway for the degradation of methylmercury. This process typically results in the conversion of methylmercury into inorganic mercury (Hg(II)) and carbon dioxide (CO₂). guidetopharmacology.orgwmo.inteasychem.org Some research indicates that, in addition to carbon dioxide, a small amount of methane may also be produced during oxidative demethylation. easychem.org
This pathway can be carried out by various microorganisms, including certain strains of anaerobic bacteria and aerobic methane-oxidizing bacteria, also known as methanotrophs. guidetopharmacology.orgeasychem.org While the mechanisms of oxidative demethylation have been a subject of ongoing research and discussion, it is recognized as a biological process that contributes to methylmercury degradation.
Abiotic Degradation Processes
Abiotic processes, particularly photodegradation, contribute significantly to the breakdown of mercury compounds in the environment, acting as important sinks for these substances. guidetopharmacology.org
Photodegradation is a major abiotic pathway for the degradation of methylmercury (MeHg) in surface waters, playing a crucial role in maintaining low concentrations of this neurotoxin. In sunlit aquatic environments, photodecomposition can account for a substantial proportion, potentially up to 80%, of methylmercury consumption in lakes.
The degradation of methylmercury is induced by various wavelengths of sunlight, including photosynthetically active radiation (PAR, 400-700 nm) and ultraviolet (UV) radiation. Studies have shown that UVB radiation (280-320 nm) is particularly effective, degrading methylmercury more rapidly than UVA radiation (320-400 nm) or PAR.
Dissolved organic matter (DOM) plays a critical role in enhancing methylmercury photodegradation. The formation of methylmercury-DOM complexes is believed to be involved in this process. Reactive oxygen species, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), generated by sunlight irradiation of dissolved natural organic matter, have been proposed as key intermediates responsible for inducing methylmercury degradation.
Degradation of Mercury Sulfide (B99878): Influence of Light and Halides (e.g., Chlorine)
This section of the outline primarily addresses the degradation of mercury sulfide (HgS), a distinct chemical compound from this compound (HgNH₂Cl). Mercury sulfide is notably insoluble in water.
While the specific degradation pathways of mercury sulfide under the influence of light and halides are a separate area of study, it is important to note the effects of these factors on this compound. This compound is known to darken upon exposure to light, indicating a light-induced decomposition process wikipedia.orgcharchem.orgmacsenlab.com. Research indicates that protecting this compound from light is crucial, as light exposure causes its decomposition americanelements.commacsenlab.com. Furthermore, this compound can exhibit dangerous reactions, including explosive reactions, when exposed to halogens americanelements.com.
Formation of Chlorinated Mercury Compounds from Mercury Sulfide
This subsection of the outline focuses on the formation of chlorinated mercury compounds originating from mercury sulfide. It is crucial to distinguish this from the transformation of this compound. This compound (HgNH₂Cl) is itself a chlorinated mercury compound, formed through the reaction of mercuric chloride (HgCl₂) and ammonia (B1221849) charchem.orgperiodictable.oneherts.ac.ukwikipedia.org.
During its decomposition, this compound can yield hydrogen chloride as one of its gaseous products charchem.orgamericanelements.com. However, direct information detailing the formation of other chlorinated mercury compounds specifically from this compound's degradation, or its role in forming chlorinated mercury compounds from mercury sulfide, is not extensively documented in the provided research. The outline's focus is on mercury sulfide as the precursor for chlorinated mercury compounds, a pathway not directly involving this compound as an intermediary or reactant in that specific context.
Oxygen Free Radical-Producing Systems in Mercury Degradation
The role of oxygen free radical-producing systems in the degradation of mercury compounds is a recognized area of study within broader mercury toxicology and environmental chemistry. For instance, the metabolism of mercury in biological systems can involve the oxidation of metallic mercury to its divalent form via the catalase-hydrogen peroxide pathway. Furthermore, oxidative demethylation, often influenced by microbial activity, is a significant pathway in the degradation of methylmercury in anoxic environments, with sulfate-reducing and methanogenic bacteria playing important roles.
While these general principles apply to mercury degradation, specific detailed research findings on oxygen free radical-producing systems directly influencing the degradation of this compound (HgNH₂Cl) are not prominently featured in the current literature. The degradation pathways identified for this compound primarily involve thermal decomposition, light exposure, and reactions with acids or bases, leading to products such as elemental mercury, mercuric oxide, hydrogen chloride, and nitrogen oxides charchem.orgamericanelements.commacsenlab.comwikipedia.org. Further investigation would be required to delineate the precise involvement of oxygen free radical systems in the specific degradation mechanisms of this compound.
Q & A
Q. What are the established synthesis methods for ammoniated mercury, and how can purity be optimized?
this compound (HgNH₂Cl) is synthesized by reacting mercuric chloride (HgCl₂) with aqueous ammonia (NH₃). Key steps include:
- Precipitation : Slowly add NH₃ to HgCl₂ solution until a white precipitate forms.
- Washing : Remove impurities (e.g., unreacted NH₃ or Cl⁻ ions) by repeated washing until washings are tasteless, indicating neutrality .
- Drying : Air-dry the precipitate under controlled humidity to avoid decomposition.
Purity Optimization : Use stoichiometric ratios (1:2 HgCl₂:NH₃), monitor pH (neutral to slightly basic), and employ spectroscopic validation (e.g., XRD for crystallinity) .
Q. What physicochemical properties of this compound are critical for experimental reproducibility?
- Physical State : White, odorless solid at 20°C; density 5,700 kg/m³ .
- Solubility : Sparingly soluble in water, decomposes in acidic conditions to release toxic Hg²⁺ and NH₃.
- Stability : Degrades under UV light or heat; store in airtight, opaque containers.
Key Metrics : Report molar mass (252.1 g/mol), decomposition temperature (>200°C), and solubility in common solvents (e.g., ethanol, glycerol) for replication .
Advanced Research Questions
Q. How do discrepancies in mercury speciation data impact studies on this compound’s environmental behavior?
Discrepancies arise from:
- Analytical Limitations : Traditional methods (e.g., cold vapor atomic absorption) fail to distinguish HgNH₂Cl from other Hg²⁺ species.
- Matrix Effects : Organic matter or competing ions (e.g., Cl⁻) alter speciation in environmental samples.
Mitigation Strategies :- Use synchrotron-based XANES/EXAFS to identify Hg coordination environments .
- Couple chromatography (HPLC-ICP-MS) with isotopic tracing for dynamic speciation analysis .
Q. What interdisciplinary approaches resolve contradictions in this compound’s atmospheric cycling?
Conflicting data on HgNH₂Cl’s atmospheric persistence (e.g., reported half-life of 2.7 days in marine environments vs. longer retention in Arctic aerosols ) require:
- Field-Controlled Comparisons : Deploy identical sensors in Arctic and tropical regions to assess humidity/temperature effects.
- Lab Simulations : Replicate atmospheric conditions (e.g., ozone levels, UV exposure) in reaction chambers to quantify degradation pathways .
Q. How can researchers design toxicity studies to isolate hematological effects of this compound from co-occurring pollutants?
- Controlled Dosing : Administer HgNH₂Cl in animal models (e.g., zebrafish) at environmentally relevant concentrations (0.1–10 µg/L).
- Biomarker Profiling : Measure Hg-specific biomarkers (e.g., mercury-bound metallothioneins) alongside hematological parameters (hemoglobin, leukocyte count) .
- Co-Exposure Models : Compare results with cohorts exposed to HgCl₂ or methylmercury to identify unique toxicological pathways .
Methodological Challenges
Q. What calibration protocols improve reliability in quantifying this compound in complex matrices?
- Standard Addition : Spike samples with isotopically labeled HgNH₂Cl (e.g., ¹⁹⁹Hg) to correct for matrix interference.
- Quality Assurance : Validate methods using certified reference materials (e.g., NIST SRM 3133) and inter-laboratory comparisons .
Data Reporting : Include limits of detection (LOD < 0.01 µg/L), recovery rates (85–115%), and uncertainty margins .
Q. How can computational modeling predict this compound’s reactivity in novel chemical environments?
- DFT Calculations : Model Hg-N bond dissociation energies to predict stability under varying pH/redox conditions.
- Kinetic Simulations : Use software like Gaussian or COPASI to simulate degradation pathways (e.g., NH₃ release in acidic soils) .
Data Gaps and Future Research
Q. Why is there limited data on HgNH₂Cl’s role in mercury methylation, and how can this be addressed?
- Knowledge Gap : Most methylation studies focus on Hg²⁺ or CH₃Hg⁺, neglecting HgNH₂Cl’s potential as a substrate.
- Proposed Studies :
- Incubate HgNH₂Cl with sulfate-reducing bacteria (e.g., Desulfovibrio desulfuricans) under anoxic conditions.
- Track methylmercury production via GC-ICP-MS and 16S rRNA sequencing to identify active microbial consortia .
Q. What strategies reconcile conflicting nomenclature for mercury compounds in global databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
